molecular formula C15H23BrClNO B1374569 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-67-6

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1374569
CAS No.: 1220032-67-6
M. Wt: 348.7 g/mol
InChI Key: ZCQPQKILGZZLGK-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23BrClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Chemical Reactions Analysis

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-Bromo-2-propylphenol: A precursor in the synthesis of this compound.

    Piperidine derivatives: Compounds with similar piperidine structures that may have different substituents and properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .

Properties

IUPAC Name

3-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-4-13-9-14(16)6-7-15(13)18-11-12-5-3-8-17-10-12;/h6-7,9,12,17H,2-5,8,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQPQKILGZZLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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